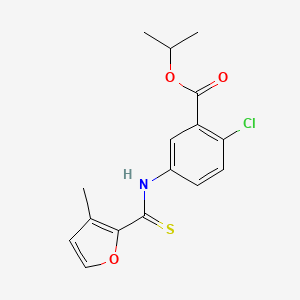![molecular formula C22H37NO3 B12690366 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate CAS No. 61147-38-4](/img/structure/B12690366.png)
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[2-(Dietilamino)etoxi]etil 2-(4-isobutilfenil)butirato es un compuesto químico con la fórmula molecular C22H37NO3 y un peso molecular de 363.53 g/mol. Este compuesto es conocido por su estructura única, que combina un grupo dietilamino con una cadena etoxietílica y un éster butírico unido a un grupo 4-isobutilfenil.
Métodos De Preparación
La síntesis del 2-[2-(Dietilamino)etoxi]etil 2-(4-isobutilfenil)butirato implica varios pasos. Un método común incluye la reacción del ácido 2-(4-isobutilfenil)butírico con 2-[2-(dietilamino)etoxi]etanol en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para formar el enlace éster . La reacción generalmente se lleva a cabo en condiciones anhidras y puede requerir un catalizador como la 4-dimetilaminopiridina (DMAP) para mejorar la velocidad de reacción .
Análisis De Reacciones Químicas
El 2-[2-(Dietilamino)etoxi]etil 2-(4-isobutilfenil)butirato experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3), lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4), lo que resulta en la formación de alcoholes o aminas.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, donde el grupo dietilamino puede ser reemplazado por otros nucleófilos como haluros o alcóxidos.
Aplicaciones Científicas De Investigación
El 2-[2-(Dietilamino)etoxi]etil 2-(4-isobutilfenil)butirato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos y productos farmacéuticos.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y las funciones enzimáticas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como su uso en sistemas de administración de fármacos y como precursor de ingredientes farmacéuticos activos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-[2-(Dietilamino)etoxi]etil 2-(4-isobutilfenil)butirato implica su interacción con objetivos moleculares como enzimas y receptores. El grupo dietilamino puede formar enlaces de hidrógeno e interacciones electrostáticas con las proteínas diana, modulando su actividad . La cadena etoxietílica y el éster butírico contribuyen a la lipofilia del compuesto, mejorando su capacidad para cruzar las membranas celulares y alcanzar objetivos intracelulares .
Comparación Con Compuestos Similares
El 2-[2-(Dietilamino)etoxi]etil 2-(4-isobutilfenil)butirato se puede comparar con otros compuestos similares, como:
2-[2-(Dietilamino)etoxi]etanol: Este compuesto comparte los grupos dietilamino y etoxietílico pero carece del éster butírico y el grupo 4-isobutilfenil.
Ácido 2-(4-Isobutilfenil)butírico: Este compuesto contiene el grupo 4-isobutilfenil y el ácido butírico pero carece de los grupos dietilamino y etoxietílico.
La singularidad del 2-[2-(Dietilamino)etoxi]etil 2-(4-isobutilfenil)butirato radica en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas .
Propiedades
Número CAS |
61147-38-4 |
|---|---|
Fórmula molecular |
C22H37NO3 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]butanoate |
InChI |
InChI=1S/C22H37NO3/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3/h9-12,18,21H,6-8,13-17H2,1-5H3 |
Clave InChI |
IWCUIKPFNBGDGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


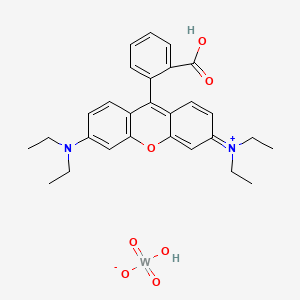
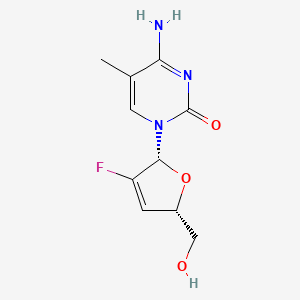
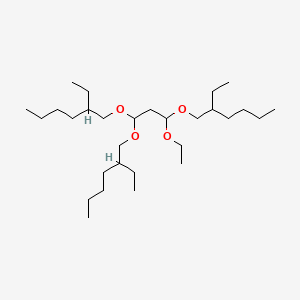
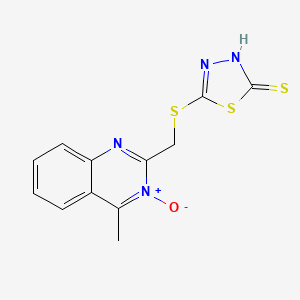

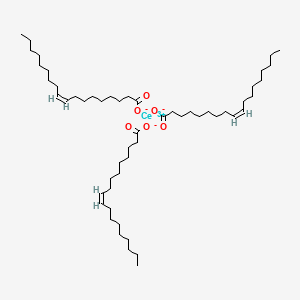
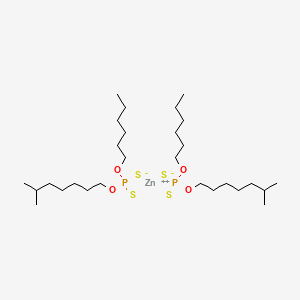
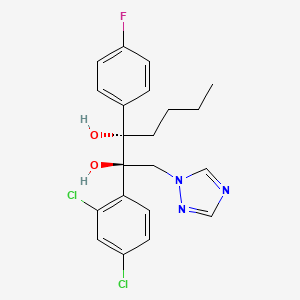
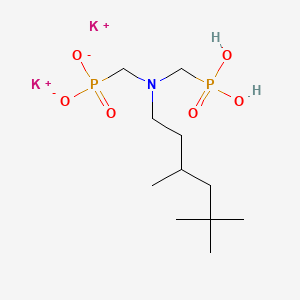

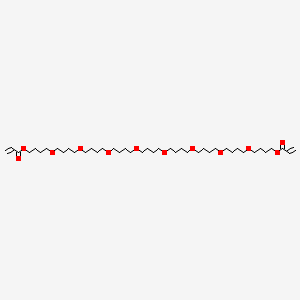

![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
